molecular formula C10H8ClNO B11902460 8-Chloro-1-methylquinolin-4(1H)-one

8-Chloro-1-methylquinolin-4(1H)-one

Cat. No.: B11902460
M. Wt: 193.63 g/mol
InChI Key: ORWSVSIXPACTKV-UHFFFAOYSA-N
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Description

8-Chloro-1-methylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the quinoline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-methylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative.

    Cyclization: The aniline derivative undergoes cyclization to form the quinoline ring.

    Methylation: The methyl group is introduced at the 1st position using methylating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The specific details of industrial production would depend on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-1-methylquinolin-4(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinoline: Lacks the methyl group at the 1st position.

    1-Methylquinolin-4(1H)-one: Lacks the chlorine atom at the 8th position.

    Quinoline: The parent compound without any substitutions.

Uniqueness

8-Chloro-1-methylquinolin-4(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern may confer specific properties that are not observed in other quinoline derivatives.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-1-methylquinolin-4-one

InChI

InChI=1S/C10H8ClNO/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,1H3

InChI Key

ORWSVSIXPACTKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C(=CC=C2)Cl

Origin of Product

United States

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